Odor Threshold in Air: ATHP vs. 2-Acetyl-1-pyrroline — Sub-ng/L Potency with Distinct Sensory Positioning
In a direct comparative determination using the same experimental methodology, 6-acetyl-1,2,3,4-tetrahydropyridine (ATHP, as the tautomeric mixture encompassing 2-acetyl-3,4,5,6-tetrahydropyridine) exhibited an odor threshold of 0.06 ng/L in air, compared to 0.02 ng/L in air for 2-acetyl-1-pyrroline (2AP) [1]. This represents a 3-fold higher (i.e., less sensitive) threshold for ATHP relative to 2AP, yet both compounds remain among the most potent known food odorants. This quantitative difference means that ATHP and 2AP are not sensorially interchangeable at equivalent concentrations in flavor reconstitution or omission studies.
| Evidence Dimension | Odor detection threshold in air (ng/L) |
|---|---|
| Target Compound Data | 0.06 ng/L (air) for 6-acetyl-1,2,3,4-tetrahydropyridine (ATHP tautomeric mixture, encompassing 2-acetyl-3,4,5,6-tetrahydropyridine) |
| Comparator Or Baseline | 0.02 ng/L (air) for 2-acetyl-1-pyrroline (2AP) |
| Quantified Difference | 3-fold higher threshold for ATHP vs. 2AP (absolute difference: 0.04 ng/L) |
| Conditions | Odor threshold determination in air; Harrison & Dake (2005), J. Org. Chem. methodology; values cited from prior sensory literature (references 3b and 3c therein) |
Why This Matters
For procurement decisions in flavor research, this 3-fold difference in odor potency dictates that ATHP and 2AP cannot be substituted at equal mass concentrations without significantly altering the perceived aroma profile of a model system or food product.
- [1] Harrison, T.J. & Dake, G.R. (2005). An Expeditious, High-Yielding Construction of the Food Aroma Compounds 6-Acetyl-1,2,3,4-tetrahydropyridine and 2-Acetyl-1-pyrroline. J. Org. Chem., 70(26), 10872–10874. DOI: 10.1021/jo051940a. View Source
